[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Catalog No.
S8182029
CAS No.
M.F
C10H16Cl2N4
M. Wt
263.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methy...

Product Name

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine;hydrochloride

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

InChI

InChI=1S/C10H15ClN4.ClH/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10;/h6-7,9,12H,2-5H2,1H3;1H

InChI Key

VQBQXMLCORKMGR-UHFFFAOYSA-N

SMILES

CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl

Canonical SMILES

CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl

The compound [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic organic molecule characterized by its unique structure, which integrates a piperidine ring with a pyrimidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Involving this compound typically include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles, which is crucial for modifying the compound to enhance its biological activity.
  • Formation of Salts: The hydrochloride form indicates that the compound can readily form salts, which may influence its solubility and bioavailability.
  • Reactions with Electrophiles: The presence of the chloro group on the pyrimidine allows for further functionalization through electrophilic aromatic substitution.

These reactions are significant for modifying the compound's properties to optimize its efficacy in biological systems.

The biological activity of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride has been investigated using computational models and experimental assays. It is predicted to exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The structural elements suggest potential interactions with cellular pathways involved in cancer proliferation.
  • CNS Activity: The piperidine component may indicate psychoactive properties, making it a candidate for neuropharmacological studies.

Studies employing computational methods like the Prediction of Activity Spectra for Substances (PASS) have been utilized to forecast its biological activities based on structural characteristics .

Synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available pyrimidines and piperidines, a series of reactions including alkylation and chlorination can yield the target compound.
  • One-pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the process, reducing time and resources needed for synthesis.
  • Use of Catalysts: Employing transition metal catalysts can enhance reaction efficiency and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound for research and development purposes.

The applications of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride are diverse:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting infectious diseases and cancers.
  • Research Tool: Used in biochemical assays to explore enzyme interactions or receptor binding studies.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against specific pathogens.

These applications underscore its significance in both medicinal and agricultural fields.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigations into how the compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit certain enzymes provides insights into its therapeutic potential.
  • Toxicological Assessments: Understanding any adverse effects through interaction studies is essential for determining safety profiles.

Such studies are vital for advancing this compound toward clinical applications.

Several compounds share structural similarities with [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, including:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-pyrimidineContains a chloro group on a pyrimidine ringOften used in drug discovery
Piperidine derivativesIncludes a piperidine ringKnown for CNS activity
2-AminopyrimidineAmino group on pyrimidineExhibits different biological activities

What sets [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride apart is its specific combination of both piperidine and pyrimidine functionalities, which may allow it to interact uniquely with biological targets compared to other similar compounds.

This detailed overview highlights the multifaceted nature of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, emphasizing its potential as a valuable compound in medicinal chemistry and beyond.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

262.0752019 g/mol

Monoisotopic Mass

262.0752019 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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